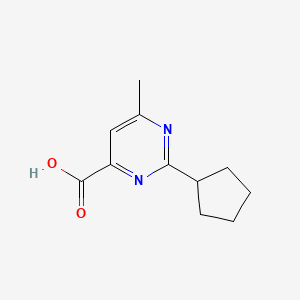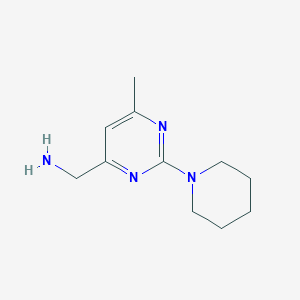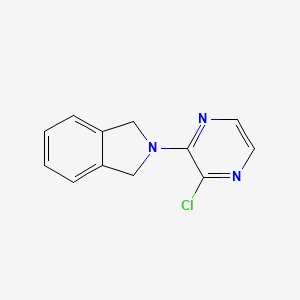
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole
Descripción general
Descripción
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a pyrazine ring substituted with a chlorine atom and fused to an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of 3-chloropyrazine with an appropriate isoindole precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-chloropyrazine is reacted with a boronic acid derivative of isoindole in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine or isoindole derivatives.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-chloropyrazine-2-carboxamide: This compound shares the pyrazine core with a chlorine substituent but differs in the functional group attached to the pyrazine ring.
2,3-dichloropyrazine: Another related compound with two chlorine atoms on the pyrazine ring, which can undergo similar substitution reactions.
3-benzylaminopyrazine-2-carboxamide: A derivative of pyrazine with a benzylamine substituent, showing different biological activities.
Uniqueness
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole is unique due to its fused isoindole moiety, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(3-chloropyrazin-2-yl)-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-12(15-6-5-14-11)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWONZNDPOBMJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)
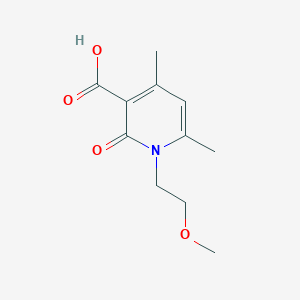
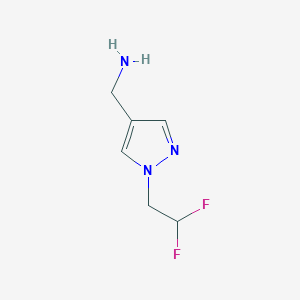
![2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468020.png)
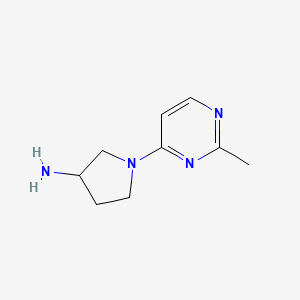
![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)
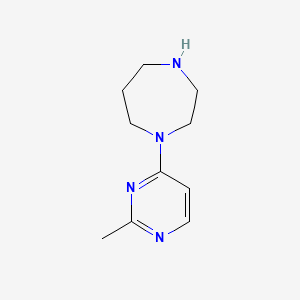
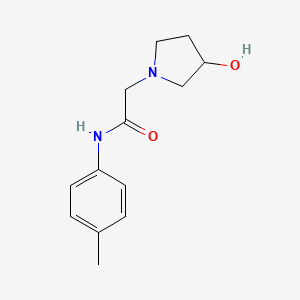
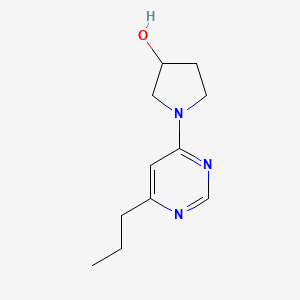
![{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1468031.png)
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)
